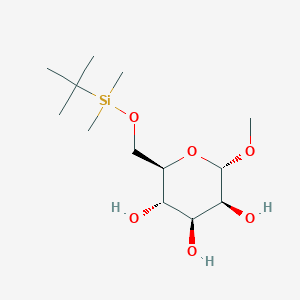
Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside is a chemical compound with the molecular formula C13H28O6Si. It is a derivative of mannopyranoside, where the hydroxyl group at the 6th position is substituted with a tert-butyl dimethylsilyl group. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside typically involves the protection of the hydroxyl group at the 6th position of mannopyranoside. The process begins with the reaction of mannopyranoside with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction results in the formation of this compound. The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Tetrabutylammonium fluoride (TBAF), anhydrous conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of new compounds with different functional groups replacing the tert-butyl dimethylsilyl group.
Scientific Research Applications
Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate chemistry and glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under specific conditions, revealing the hydroxyl group for further chemical transformations.
Comparison with Similar Compounds
Methyl-a-D-6-O-t-butyldimethyl-mannopyranoside can be compared with other similar compounds such as:
Methyl-a-D-6-O-trimethylsilyl-mannopyranoside: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
Methyl-a-D-6-O-tert-butyldiphenylsilyl-mannopyranoside: Contains a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
Methyl-a-D-6-O-methoxymethyl-mannopyranoside: Features a methoxymethyl group, providing different reactivity and protection characteristics.
The uniqueness of this compound lies in its balance of steric protection and ease of removal, making it a versatile protecting group in synthetic organic chemistry.
Properties
Molecular Formula |
C13H28O6Si |
|---|---|
Molecular Weight |
308.44 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H28O6Si/c1-13(2,3)20(5,6)18-7-8-9(14)10(15)11(16)12(17-4)19-8/h8-12,14-16H,7H2,1-6H3/t8-,9-,10+,11+,12+/m1/s1 |
InChI Key |
PJPAPOCZOTYLIT-GCHJQGSQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















